molecular formula C15H14N2O3 B5139724 2-[ethyl(isonicotinoyl)amino]benzoic acid

2-[ethyl(isonicotinoyl)amino]benzoic acid

Cat. No. B5139724
M. Wt: 270.28 g/mol
InChI Key: MUUOIPQBJYOOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[ethyl(isonicotinoyl)amino]benzoic acid, also known as EIBA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIBA is a derivative of isonicotinic acid and has unique properties that make it a valuable tool in various research fields.

Mechanism of Action

2-[ethyl(isonicotinoyl)amino]benzoic acid inhibits the activity of the enzyme aconitase, which is involved in the tricarboxylic acid cycle. This inhibition leads to a decrease in the production of ATP, the primary source of energy for cells. The decrease in ATP production can have various effects on cellular metabolism, including changes in gene expression and protein function.
Biochemical and Physiological Effects:
2-[ethyl(isonicotinoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects on cells. These effects include changes in gene expression, alterations in protein function, and changes in cellular metabolism. 2-[ethyl(isonicotinoyl)amino]benzoic acid has also been shown to induce cell death in certain cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[ethyl(isonicotinoyl)amino]benzoic acid in lab experiments is its specificity for aconitase inhibition, which allows for targeted inhibition of cellular metabolism. 2-[ethyl(isonicotinoyl)amino]benzoic acid is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, one limitation of using 2-[ethyl(isonicotinoyl)amino]benzoic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-[ethyl(isonicotinoyl)amino]benzoic acid. One area of interest is the development of new cancer therapies based on the ability of 2-[ethyl(isonicotinoyl)amino]benzoic acid to induce cell death in cancer cells. Another area of interest is the study of the effects of 2-[ethyl(isonicotinoyl)amino]benzoic acid on cellular metabolism in various disease states, such as diabetes and neurodegenerative diseases. Additionally, the development of new analogs of 2-[ethyl(isonicotinoyl)amino]benzoic acid with improved specificity and potency could lead to new research tools and potential therapeutic agents.

Synthesis Methods

2-[ethyl(isonicotinoyl)amino]benzoic acid can be synthesized through a multi-step process involving the reaction of isonicotinic acid with ethyl chloroformate, followed by the addition of 2-aminobenzoic acid. The final product is then purified through recrystallization and characterized through various analytical techniques.

Scientific Research Applications

2-[ethyl(isonicotinoyl)amino]benzoic acid has been used in various scientific research applications, including the study of cellular metabolism, gene expression, and protein function. 2-[ethyl(isonicotinoyl)amino]benzoic acid can be used as a metabolic inhibitor to block the activity of the tricarboxylic acid cycle, which is essential for energy production in cells. This inhibition can lead to changes in cellular metabolism and gene expression, providing insights into the underlying mechanisms of various diseases.

properties

IUPAC Name

2-[ethyl(pyridine-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-17(14(18)11-7-9-16-10-8-11)13-6-4-3-5-12(13)15(19)20/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOIPQBJYOOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(pyridine-4-carbonyl)amino]benzoic acid

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